molecular formula C27H24FNO5 B12171050 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12171050
M. Wt: 461.5 g/mol
InChI Key: WOXBASDLBNDIEB-WJTDDFOZSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, forming a β-hydroxy ketone or aldehyde.

    Friedel-Crafts Acylation: This reaction introduces an acyl group into an aromatic ring using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one include:

  • 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-bromobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group, for example, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H24FNO5

Molecular Weight

461.5 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H24FNO5/c1-33-16-6-15-29-24(19-7-5-10-22(17-19)34-21-8-3-2-4-9-21)23(26(31)27(29)32)25(30)18-11-13-20(28)14-12-18/h2-5,7-14,17,24,30H,6,15-16H2,1H3/b25-23+

InChI Key

WOXBASDLBNDIEB-WJTDDFOZSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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